molecular formula C17H19N5OS B2431373 (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone CAS No. 2034427-42-2

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone

Cat. No.: B2431373
CAS No.: 2034427-42-2
M. Wt: 341.43
InChI Key: FBUCWGTYDWSYCG-UHFFFAOYSA-N
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Description

The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone is a versatile chemical with a unique structure that allows for various applications in scientific research. This compound is particularly noted for its potential in drug discovery, catalysis, and material science.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the triazole and piperidine intermediates, followed by their coupling with the benzo[d]thiazole moiety under controlled conditions. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the formation of the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure and temperature-controlled environments .

Chemical Reactions Analysis

Types of Reactions

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone: undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.

Comparison with Similar Compounds

Similar Compounds

    1-Boc-pyrazole-4-boronic acid pinacol ester: Another compound with a similar triazole structure, used in organic synthesis.

    tert-Butylamine: A primary amine with applications in polymer synthesis and as a reagent in organic chemistry.

    (3-Chloropropyl)trimethoxysilane: Used in the modification of surfaces and as a coupling agent in various industrial processes.

Uniqueness

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone: stands out due to its unique combination of the triazole, piperidine, and benzo[d]thiazole moieties, which confer distinct chemical and biological properties. This makes it particularly valuable in drug discovery and material science.

Properties

IUPAC Name

(2-ethyl-1,3-benzothiazol-6-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-2-16-19-14-4-3-12(11-15(14)24-16)17(23)21-8-5-13(6-9-21)22-10-7-18-20-22/h3-4,7,10-11,13H,2,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUCWGTYDWSYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCC(CC3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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